N-(3-Butenyl)acetamide
Description
Properties
IUPAC Name |
N-but-3-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-4-5-7-6(2)8/h3H,1,4-5H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGQWDHZUIZVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544740 | |
| Record name | N-(But-3-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25420-64-8 | |
| Record name | N-(But-3-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation Using Acetyl Chloride
The reaction of 3-butenylamine with acetyl chloride in the presence of a base represents a classical acetylation approach. This method, adapted from analogous syntheses of substituted acetamides, proceeds via nucleophilic acyl substitution.
Procedure :
-
Reactants : 3-Butenylamine (1 equiv), acetyl chloride (1.1 equiv).
-
Base : Triethylamine (1.2 equiv) to neutralize HCl byproduct.
-
Solvent : Chloroform or dichloromethane.
-
Conditions : Dropwise addition of acetyl chloride at -5°C to 0°C, followed by stirring at 20°C for 1 hour.
-
Workup : Dilution with water, separation of the organic layer, drying (anhydrous MgSO₄), and solvent evaporation.
Key Considerations :
-
Low temperatures minimize side reactions (e.g., polymerization of the butenyl group).
-
Triethylamine ensures efficient HCl scavenging, driving the reaction to completion.
Table 1. Acetylation with Acetyl Chloride: Parameters and Outcomes
Acetylation Using Acetic Anhydride
Acetic anhydride offers a milder alternative to acetyl chloride, particularly in large-scale syntheses. This method, inspired by esterification protocols for 3-methyl-2-butenyl acetate, involves base-catalyzed acetylation.
Procedure :
-
Reactants : 3-Butenylamine (1 equiv), acetic anhydride (1.2 equiv).
-
Catalyst : Inorganic base (e.g., NaOH or K₂CO₃).
-
Solvent : Water or aprotic solvents (e.g., THF).
-
Purification : Extraction with ethyl acetate, washing with brine, and column chromatography.
Advantages :
Table 2. Acetylation with Acetic Anhydride: Parameters and Outcomes
Direct Condensation with Acetamide
A less conventional route involves refluxing 3-butenylamine with acetamide in polar aprotic solvents. This method, extrapolated from the synthesis of N-(3,3-dimethoxy-1-trifluoromethyl-propyl)-acetamide, relies on thermal activation.
Procedure :
-
Reactants : 3-Butenylamine (1 equiv), acetamide (1.1 equiv).
-
Solvent : 1,4-Dioxane or DMF.
-
Conditions : Reflux at 100°C for 2 hours under inert atmosphere.
-
Workup : Solvent evaporation, purification via silica gel chromatography.
Challenges :
-
Lower reactivity of acetamide necessitates prolonged heating.
Table 3. Condensation with Acetamide: Parameters and Outcomes
| Parameter | Value | Reference |
|---|---|---|
| Reactants | 3-Butenylamine, acetamide | |
| Solvent | 1,4-Dioxane | |
| Temperature | 100°C | |
| Reaction Time | 2 hours | |
| Yield | 56% (analogous reaction) |
Comparative Analysis of Methods
Efficiency and Scalability
-
Acetyl Chloride : Highest yield (85–90%) but requires stringent temperature control and hazardous reagents.
-
Acetic Anhydride : Balanced yield (75–80%) with safer handling, suitable for industrial applications.
-
Acetamide : Lowest yield (50–60%) but avoids corrosive reagents, ideal for small-scale research.
Practical Considerations
-
Purity : Acetyl chloride yields high-purity product due to rapid reaction kinetics.
-
Cost : Acetic anhydride is more economical than acetyl chloride for bulk synthesis.
-
Environmental Impact : Acetamide-based methods generate less acidic waste.
Table 4. Method Comparison
| Criterion | Acetyl Chloride | Acetic Anhydride | Acetamide |
|---|---|---|---|
| Yield | High | Moderate | Low |
| Safety | Low | Moderate | High |
| Scalability | Moderate | High | Low |
| Cost | High | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-(3-Butenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The double bond in the 3-butenyl chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Epoxides, diols
Reduction: 3-butenylamine
Substitution: Various substituted amides
Scientific Research Applications
N-(3-Butenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Butenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites, while the 3-butenyl chain can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The substituent on the nitrogen atom significantly impacts molecular weight, melting point, and solubility. Below is a comparative analysis of select acetamides:
Key Observations :
- Aryl vs. Alkyl Substituents : Aryl derivatives (e.g., N-(3-chlorophenyl)acetamide) exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding) compared to alkyl derivatives like N-(3-methylbutyl)acetamide .
- Hybrid Structures: Compounds with both alkyl and aryl groups (e.g., N-butyl-2-(4-butyrylphenoxy)acetamide) show intermediate physical properties, balancing solubility and crystallinity .
Trends :
- High-Yield Reactions : Acylation with acetic anhydride (e.g., ) consistently provides high yields (≥93%) for tertiary acetamides, likely due to the reagent’s efficiency in amine activation .
- Challenges with Bulky Groups : Complex substituents (e.g., heterocyclic or branched alkyl groups) may reduce yields due to steric hindrance .
Structure-Activity Relationships :
Spectroscopic Characterization
Key techniques for structural validation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
